diphenyl 1H-benzimidazol-2-ylamidophosphate
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Overview
Description
Diphenyl 1H-benzimidazol-2-ylamidophosphate is a chemical compound with the molecular formula C19H16N3O3P and a molecular weight of 365.331 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 1H-benzimidazol-2-ylamidophosphate typically involves the reaction of benzimidazole derivatives with phosphoric acid derivatives. One common method includes the cyclodehydration of carboxylic acids and 1,2-phenylenediamine derivatives using hydrochloric acid as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1H-benzimidazol-2-ylamidophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions may introduce different functional groups into the benzimidazole ring.
Scientific Research Applications
Diphenyl 1H-benzimidazol-2-ylamidophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diphenyl 1H-benzimidazol-2-ylamidophosphate involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits the activity of the SARS-CoV-2 3CLpro enzyme by binding to its active site, thereby preventing the virus from replicating . The pathways involved in its mechanism of action include enzyme inhibition and disruption of viral replication processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzimidazole: Known for its antimicrobial and antiproliferative activities.
4,5-Diphenyl-1H-benzimidazole: Used in various chemical and biological applications.
2-(2-(Dodecyloxy)phenyl)-1H-benzimidazole: Utilized in material science for its unique properties.
Uniqueness
Diphenyl 1H-benzimidazol-2-ylamidophosphate stands out due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential in antiviral research make it a unique and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
882865-02-3 |
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Molecular Formula |
C19H16N3O3P |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C19H16N3O3P/c23-26(24-15-9-3-1-4-10-15,25-16-11-5-2-6-12-16)22-19-20-17-13-7-8-14-18(17)21-19/h1-14H,(H2,20,21,22,23) |
InChI Key |
GBYXTGVJBPOPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
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